1-(1H-imidazol-2-yl)cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-imidazol-2-yl)cyclopropane-1-carboxylic acid is a compound with the molecular formula C7H8N2O2 and a molecular weight of 152.15 g/mol . This compound features an imidazole ring attached to a cyclopropane carboxylic acid moiety. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of 1-(1H-imidazol-2-yl)cyclopropane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of imidazole derivatives with cyclopropane carboxylic acid precursors . The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-(1H-imidazol-2-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and catalysts to enhance reaction rates and selectivity. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(1H-imidazol-2-yl)cyclopropane-1-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1H-imidazol-2-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The compound may also participate in various biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
1-(1H-imidazol-2-yl)cyclopropane-1-carboxylic acid can be compared with other imidazole derivatives such as:
1-(1H-imidazol-1-ylmethyl)cyclopropane-1-carboxylic acid hydrochloride: This compound has a similar structure but with a different substitution pattern on the imidazole ring.
4-(1H-imidazol-1-ylmethyl)benzoic acid: Another imidazole derivative with different functional groups and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C7H8N2O2 |
---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
1-(1H-imidazol-2-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C7H8N2O2/c10-6(11)7(1-2-7)5-8-3-4-9-5/h3-4H,1-2H2,(H,8,9)(H,10,11) |
InChI Key |
XLQUKEKVDODHGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=NC=CN2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.